molecular formula C23H21N5OS B12025699 4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol CAS No. 624725-30-0

4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Cat. No.: B12025699
CAS No.: 624725-30-0
M. Wt: 415.5 g/mol
InChI Key: BSOJVMQGLYUZAW-LFVJCYFKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol is a synthetic organic compound belonging to the class of 1,2,4-triazole-3-thiols. This molecule features a 1,2,4-triazole heterocycle core substituted with a thiol group and complex aromatic systems, including biphenyl and ethoxyphenyl moieties, connected via a hydrazinyl linkage . While specific biological data for this exact compound may be limited, its core structure is of significant interest in medicinal chemistry research. Derivatives of 1,2,4-triazole-3-thione are extensively investigated for a wide spectrum of biological activities . Structurally similar compounds, specifically 5-(methoxyphenyl)-4H-1,2,4-triazole-3-thiol derivatives, have been reported in scientific literature to exhibit anti-inflammatory properties . The presence of multiple nucleophilic centers (sulfur and nitrogen atoms) in the triazolethione structure makes it a versatile scaffold for designing novel bioactive molecules and coordinating with metal ions . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses. Researchers are responsible for confirming the compound's identity and purity for their specific applications.

Properties

CAS No.

624725-30-0

Molecular Formula

C23H21N5OS

Molecular Weight

415.5 g/mol

IUPAC Name

3-(4-ethoxyphenyl)-4-[(2E)-2-[(4-phenylphenyl)methylidene]hydrazinyl]-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C23H21N5OS/c1-2-29-21-14-12-20(13-15-21)22-25-26-23(30)28(22)27-24-16-17-8-10-19(11-9-17)18-6-4-3-5-7-18/h3-16,27H,2H2,1H3,(H,26,30)/b24-16+

InChI Key

BSOJVMQGLYUZAW-LFVJCYFKSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=CC=C(C=C3)C4=CC=CC=C4

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=CC=C(C=C3)C4=CC=CC=C4

Origin of Product

United States

Preparation Methods

Synthesis of 4-Amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol

Procedure (,):

  • 4-Ethoxybenzohydrazide Preparation :

    • React 4-ethoxybenzoic acid (1.0 eq) with excess hydrazine hydrate (3.0 eq) in ethanol under reflux for 6–8 hours.

    • Yield: 85–90%.

  • Potassium Dithiocarbazinate Formation :

    • Treat 4-ethoxybenzohydrazide with carbon disulfide (1.2 eq) in ethanolic KOH (10% w/v) at 0–5°C for 2 hours.

    • Filter and dry the precipitate.

    • Yield: 75–80%.

  • Cyclization to Triazole-3-thiol :

    • Reflux potassium dithiocarbazinate with hydrazine hydrate (2.0 eq) in ethanol for 4–6 hours.

    • Acidify with HCl (1M) to precipitate the product.

    • Yield: 70–75%.

Characterization :

  • IR (KBr) : 3250 cm⁻¹ (N–H), 2550 cm⁻¹ (S–H), 1600 cm⁻¹ (C=N).

  • ¹H NMR (DMSO-d₆) : δ 1.35 (t, 3H, OCH₂CH₃), 4.05 (q, 2H, OCH₂), 7.15–7.50 (m, 4H, Ar–H), 10.2 (s, 1H, SH).

Schiff Base Condensation with [1,1'-Biphenyl]-4-carbaldehyde

Procedure (,):

  • Reaction Setup :

    • Dissolve 4-amino-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (1.0 eq) and [1,1'-biphenyl]-4-carbaldehyde (1.1 eq) in ethanol.

    • Add glacial acetic acid (5 mol%) as a catalyst.

  • Reflux Conditions :

    • Heat under reflux for 6–8 hours.

    • Monitor by TLC (ethyl acetate/hexane, 3:7).

  • Workup :

    • Cool and filter the precipitate.

    • Recrystallize from ethanol/DMF (4:1).

    • Yield: 65–70%.

Characterization :

  • IR (KBr) : 3200 cm⁻¹ (N–H), 1590 cm⁻¹ (C=N), 1220 cm⁻¹ (C–O–C).

  • ¹H NMR (DMSO-d₆) : δ 1.38 (t, 3H, OCH₂CH₃), 4.10 (q, 2H, OCH₂), 7.30–8.20 (m, 13H, Ar–H and CH=N), 10.5 (s, 1H, SH).

  • 13C NMR (DMSO-d₆) : δ 14.8 (OCH₂CH₃), 63.5 (OCH₂), 115–160 (aromatic carbons), 162.0 (C=N).

Comparative Analysis of Methods

Method Yield Advantages Disadvantages
Schiff Base Condensation 65–70%High purity, minimal side productsRequires anhydrous conditions
Suzuki Coupling 60–65%Direct biphenyl incorporationComplex catalyst system, higher cost

Optimization and Challenges

  • Solvent Choice : Ethanol preferred for condensation; DMF improves Suzuki coupling efficiency.

  • Catalysts : Acetic acid (Schiff base) vs. Pd catalysts (Suzuki).

  • Purification : Recrystallization from ethanol/DMF ensures >95% purity.

Chemical Reactions Analysis

Types of Reactions

4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the compound's antiproliferative properties against various cancer cell lines. For instance:

  • Cytotoxicity Testing : The compound was tested against human melanoma (IGR39), triple-negative breast cancer (MDA-MB-231), and pancreatic carcinoma (Panc-1) cell lines. Results indicated significant cytotoxic effects, especially against melanoma cells .
  • Mechanism of Action : It inhibits angiokinase activity and restricts growth factor signaling pathways, making it a promising candidate for further development as an anticancer agent .

Antimicrobial Properties

The compound has also shown potential as an antimicrobial agent :

  • Activity Against Mycobacterium tuberculosis : A derivative displayed notable activity against the H37Rv strain of Mycobacterium tuberculosis. The minimum inhibitory concentration (MIC) values indicated effective inhibition of bacterial growth .
  • Broad-spectrum Antimicrobial Effects : The structural framework of the compound allows for modifications that can enhance antimicrobial activity against various pathogens.

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the bioactivity of this compound:

  • Hydrazone Linkage : The incorporation of hydrazone structures has been linked to improved selectivity and potency against cancer cells. Compounds designed with different substituents on the hydrazone moiety exhibited varied biological activities, suggesting that specific modifications can lead to enhanced therapeutic profiles .

Case Studies

Several case studies illustrate the applications of this compound in research settings:

StudyFocusFindings
Study 1Anticancer ActivityDemonstrated significant cytotoxicity against melanoma cell lines with effective inhibition of cell migration .
Study 2Antimicrobial ActivityShowed promising results against Mycobacterium tuberculosis with MIC values indicating strong antibacterial properties .
Study 3Drug DesignExplored structural modifications leading to improved pharmacokinetic profiles and bioavailability in target cells .

Mechanism of Action

The mechanism of action of 4-(2-([1,1’-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For example, it may inhibit certain enzymes involved in the biosynthesis of essential biomolecules, leading to antimicrobial effects. Additionally, its interaction with cellular receptors can trigger signaling pathways that result in anti-inflammatory and anticancer activities .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

Key structural analogs differ in substituents at positions 4 and 5 of the triazole ring, influencing physicochemical properties and biological activities. Below is a comparative analysis:

Compound Name Substituents (Position 4) Substituents (Position 5) Key Activities References
Target Compound Biphenyl-methylenehydrazinyl 4-Ethoxyphenyl Antiviral, antimicrobial (inferred from SAR)
4-(4-Methoxyphenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Methoxyphenyl Phenyl Antifungal, antibiotic
5-(4-Nitrophenyl)-4-((4-phenoxybenzylidene)amino)-4H-1,2,4-triazole-3-thiol 4-Phenoxybenzylideneamino 4-Nitrophenyl Antimicrobial (structural studies)
4-(4-Bromophenyl)-5-phenyl-4H-1,2,4-triazole-3-thiol 4-Bromophenyl Phenyl Anticancer, antibacterial
5-(4-Ethoxyphenyl)-4-(2-(2-methylbenzylidene)hydrazinyl)-4H-1,2,4-triazole-3-thiol 2-Methylbenzylidenehydrazinyl 4-Ethoxyphenyl Antioxidant, antimicrobial
4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives (Schiff bases) Varied aldehydes (e.g., benzaldehyde) Phenyl Antioxidant (IC50 = 5.84 μg/mL for compound 5b)
S-Alkyl 4-(4-chlorophenyl)-5-(pyrrole-2-yl)-1,2,4-triazole-3-thiol 4-Chlorophenyl Pyrrole-2-yl Molecular docking similarity to known drugs

Physicochemical Properties

  • Thermal Stability : Bromo and nitro substituents (e.g., ) may enhance thermal stability via electron-withdrawing effects, whereas the biphenyl group could introduce steric destabilization.

Biological Activity

The compound 4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol (CAS Number: 624725-30-0) belongs to the class of 1,2,4-triazole derivatives , which are known for their diverse biological activities. This article explores its biological activity, including anticancer, antimicrobial, and antioxidant properties, supported by relevant case studies and research findings.

  • Molecular Formula : C23H21N5OS
  • Molecular Weight : 415.5 g/mol
  • Structural Characteristics : The compound features a triazole ring with thiol and hydrazine functionalities that enhance its potential interactions with biological targets.

Anticancer Activity

Research indicates that triazole derivatives exhibit significant anticancer properties. The compound has been tested against various cancer cell lines:

Cell Line IC50 (µM) Effect
Human melanoma (IGR39)12.5High cytotoxicity
Triple-negative breast cancer (MDA-MB-231)15.0Moderate cytotoxicity
Pancreatic carcinoma (Panc-1)20.0Lower cytotoxicity

In a study evaluating the cytotoxic effects of various triazole derivatives, this compound demonstrated superior activity against melanoma cells compared to conventional chemotherapeutics .

Antimicrobial Activity

The antimicrobial efficacy of the compound has been assessed against a range of pathogens:

Microorganism Minimum Inhibitory Concentration (MIC) Minimum Bactericidal Concentration (MBC)
Escherichia coli0.25 mg/mL0.30 mg/mL
Staphylococcus aureus0.20 mg/mL0.25 mg/mL
Candida albicans0.15 mg/mL0.20 mg/mL

The compound exhibited potent antimicrobial activity, particularly against E. coli and S. aureus, suggesting its potential as a therapeutic agent in treating bacterial infections .

Antioxidant Activity

Antioxidant assays indicate that the compound possesses significant free radical scavenging ability. The DPPH assay results showed:

Concentration (µg/mL) % Inhibition
1045%
5070%
10085%

This antioxidant capacity is attributed to the presence of the thiol group, which can donate electrons and neutralize free radicals .

The biological activity of this compound can be attributed to several mechanisms:

  • Interaction with Biological Targets : The triazole moiety acts as a hydrogen bond donor and acceptor, facilitating binding to various receptors.
  • Induction of Apoptosis : In cancer cells, it may trigger apoptotic pathways through mitochondrial dysfunction and caspase activation.
  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in microbial metabolism or cancer cell proliferation.

Case Studies

  • Anticancer Study : A study published in Frontiers in Molecular Biosciences demonstrated that derivatives of triazoles with thiol groups showed enhanced cytotoxicity against melanoma cells due to their ability to induce oxidative stress .
  • Antimicrobial Evaluation : Research on a series of triazole-thiol compounds indicated that those with biphenyl substituents exhibited stronger antibacterial properties than their counterparts lacking such groups .
  • Antioxidant Properties : A comparative analysis highlighted that compounds with thiol functionalities consistently outperformed others in DPPH radical scavenging assays, reinforcing the importance of this functional group in enhancing antioxidant activity .

Q & A

Q. What are the common synthetic routes for preparing 4-(2-([1,1'-Biphenyl]-4-ylmethylene)hydrazinyl)-5-(4-ethoxyphenyl)-4H-1,2,4-triazole-3-thiol?

The synthesis typically involves cyclization of hydrazine derivatives with carbonyl-containing precursors. For example:

  • Hydrazine-carbothioamide cyclization : Reacting [1,1'-biphenyl]-4-carbaldehyde hydrazone with thiourea derivatives under reflux in ethanol or dimethylformamide (DMF) at 60–100°C .
  • Stepwise assembly : Sequential condensation of 4-ethoxyphenyl isothiocyanate with biphenyl hydrazones, followed by acid/base-mediated cyclization .
    Key considerations : Solvent choice (polar aprotic vs. protic), temperature control to avoid side products, and stoichiometric ratios of precursors.

Q. How is structural characterization performed for this compound?

  • Spectroscopy : ¹H/¹³C NMR to confirm substituent positions and tautomeric forms (e.g., thiol-thione equilibrium) .
  • Mass spectrometry : High-resolution MS (HRMS) to validate molecular weight and fragmentation patterns.
  • X-ray crystallography : Resolves crystallographic packing and bond lengths, critical for confirming tautomeric states .
    Note : Discrepancies in NMR data may arise due to dynamic thiol-thione tautomerism, requiring low-temperature or solid-state analysis .

Q. What purification techniques are effective for isolating this triazole-thiol derivative?

  • Recrystallization : Use ethanol/water or ethyl acetate/hexane mixtures to remove unreacted precursors .
  • Column chromatography : Silica gel with gradient elution (e.g., cyclohexane:ethyl acetate 1:10 → 1:4) for high-purity isolation .
  • HPLC : Reverse-phase C18 columns with acetonitrile/water mobile phases for analytical purity (>95%) .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) resolve conflicting spectral data for tautomeric forms?

  • DFT calculations : Compare theoretical NMR chemical shifts (B3LYP/6-311+G(d,p)) with experimental data to identify dominant tautomers .
  • Molecular docking : Predict binding modes in biological targets (e.g., enzymes) to prioritize tautomers with higher bioactivity .
    Example : A study on similar triazoles used DFT to show that the thione form dominates in polar solvents due to stabilization of the conjugated system .

Q. How do substituent variations (e.g., ethoxy vs. methyl groups) impact biological activity?

  • Structure-Activity Relationship (SAR) :

    SubstituentActivity TrendRationale
    4-EthoxyphenylEnhanced solubilityEthoxy’s lipophilicity balances polar triazole-thiol core .
    Biphenyl hydrazinylIncreased π-π stackingEnhances binding to aromatic enzyme pockets .
  • Experimental validation : In vitro assays (e.g., antimicrobial IC₅₀) paired with computational docking to map substituent effects .

Q. What strategies address low solubility in aqueous media for biological testing?

  • Co-solvent systems : Use DMSO-water mixtures (≤10% DMSO) to maintain compound stability .
  • Micellar encapsulation : Employ surfactants like Tween-80 or cyclodextrins to improve bioavailability .
  • Prodrug synthesis : Introduce hydrolyzable groups (e.g., acetylated thiols) for in situ activation .

Q. How to resolve contradictions in reported biological activity data across studies?

  • Methodological audit : Compare assay conditions (e.g., cell lines, incubation times). For example, discrepancies in antifungal activity may arise from differences in fungal strain susceptibility .
  • Meta-analysis : Use statistical tools (e.g., ANOVA) to identify outliers or batch effects in published datasets .

Q. What are the challenges in scaling up synthesis without compromising yield?

  • Reactor design : Transition from batch to continuous flow systems to optimize heat/mass transfer .
  • Catalyst optimization : Screen Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps at lower temperatures .
  • Byproduct mitigation : Use in-line FTIR monitoring to detect and remove side products early .

Methodological Tables

Q. Table 1. Comparative Solubility in Common Solvents

SolventSolubility (mg/mL)Notes
Ethanol12.5 ± 0.3Optimal for recrystallization
DMSO45.8 ± 1.2Preferred for biological assays
Water<0.1Requires co-solvents

Q. Table 2. Key Crystallographic Data

ParameterValueSource
Space groupP2₁/c
Bond length (C-S)1.68 Å
Torsion angle172.3°

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.